molecular formula C22H14O B13752829 Picen-13-ol CAS No. 24743-19-9

Picen-13-ol

Cat. No.: B13752829
CAS No.: 24743-19-9
M. Wt: 294.3 g/mol
InChI Key: LCSGKMDEDVIOJT-UHFFFAOYSA-N
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Description

Picen-13-ol is a high-purity organic compound provided as a critical reference material for research and development applications. This product is intended for Research Use Only (RUO) and is not intended for, and must not be used for, diagnostic or therapeutic procedures for humans or animals . IMPORTANT: The specific research applications, biochemical mechanisms, pharmacological activities, and physicochemical properties for this compound are not currently detailed in the available scientific literature. Researchers are strongly advised to consult specialized scientific databases and primary research articles to confirm the compound's specific utility and behavior for their intended studies. As with all research reagents, proper laboratory safety protocols must be followed. Handling should only be performed by qualified personnel in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

24743-19-9

Molecular Formula

C22H14O

Molecular Weight

294.3 g/mol

IUPAC Name

picen-13-ol

InChI

InChI=1S/C22H14O/c23-21-13-20-16-7-3-1-5-14(16)9-11-18(20)19-12-10-15-6-2-4-8-17(15)22(19)21/h1-13,23H

InChI Key

LCSGKMDEDVIOJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C4C=CC5=CC=CC=C5C4=C(C=C32)O

Origin of Product

United States

Isolation, Identification, and Biosynthetic Pathways of Picen 13 Ol

Natural Occurrence and Distribution in Biological Systems

Information regarding the natural occurrence and distribution of Picen-13-ol in biological systems is exceptionally scarce. A comprehensive search of scientific literature does not yield specific findings on its isolation from plant species or other natural sources.

Phytochemical Investigations and Identification in Plant Species

There are no specific phytochemical investigations that report the definitive identification of this compound from any plant species. While one study lists "this compound" among a large number of plant-derived anti-inflammatory compounds, it does not specify the plant source from which it was identified. Without primary research articles detailing its isolation and characterization from a botanical source, its status as a naturally occurring plant metabolite remains unconfirmed.

Occurrence in Other Natural Sources

Similarly, there is no scientific literature to suggest the occurrence of this compound in other natural sources such as fungi, bacteria, or marine organisms.

Extraction and Chromatographic Purification Methodologies for Natural this compound

Given the lack of confirmed natural sources for this compound, established and validated methodologies for its extraction and chromatographic purification from a natural matrix have not been developed. The following sections describe general techniques that would hypothetically be employed should a natural source be identified.

Solvent-Based Extraction Techniques

Should this compound be discovered in a plant, a standard approach for its extraction would involve the use of organic solvents. The choice of solvent would be guided by the polarity of this compound. A general extraction protocol might involve the following steps:

Drying and Grinding: The plant material would be dried to remove water and then ground into a fine powder to increase the surface area for solvent penetration.

Maceration or Soxhlet Extraction: The powdered material would be soaked in a solvent (maceration) or subjected to continuous extraction in a Soxhlet apparatus. Solvents of varying polarities, such as hexane, chloroform, ethyl acetate, and methanol (B129727), would likely be tested to determine the most efficient solvent for extracting this compound.

Table 1: Potential Solvents for Extraction of this compound

SolventPolarityPotential for Extraction
HexaneNon-polarTo remove lipids and other non-polar compounds
ChloroformModerately PolarPotential primary solvent for this compound
Ethyl AcetateModerately PolarPotential primary solvent for this compound
MethanolPolarTo extract more polar compounds

This table is hypothetical and based on general phytochemical extraction principles.

Advanced Chromatographic Separation and Isolation Protocols

Following a crude extraction, the isolation and purification of this compound would necessitate the use of various chromatographic techniques. A typical workflow would involve:

Column Chromatography: The crude extract would first be subjected to column chromatography over a stationary phase like silica gel or alumina. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, would be used to separate the components of the extract. Fractions would be collected and monitored by Thin Layer Chromatography (TLC).

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest would be further purified using preparative HPLC. This technique offers higher resolution and is crucial for obtaining a pure compound. A suitable column (e.g., C18) and mobile phase would need to be developed.

Table 2: Hypothetical Chromatographic Conditions for this compound Purification

TechniqueStationary PhaseMobile Phase (Hypothetical)Detection
Column ChromatographySilica Gel (60-120 mesh)Hexane:Ethyl Acetate gradientTLC with UV visualization
Preparative HPLCC18 (Reversed-Phase)Acetonitrile:Water gradientUV Detector (wavelength to be determined)

This table is hypothetical and based on standard chromatographic practices for the purification of natural products.

Postulated Biosynthetic Routes to this compound

The biosynthetic pathway leading to this compound is entirely speculative at this point, as the compound has not been definitively identified from a natural source, and no biosynthetic studies have been conducted. However, based on the structure of picene (B1221364), one can postulate a potential origin from the isoprenoid pathway, which is responsible for the biosynthesis of a vast array of natural products, including terpenes and steroids.

The formation of the core picene skeleton would likely involve a complex series of cyclization and aromatization reactions from a linear isoprenoid precursor. The final hydroxylation step to introduce the alcohol group at the 13-position would likely be catalyzed by a cytochrome P450 monooxygenase or a similar hydroxylating enzyme. Elucidating the precise biosynthetic pathway would require the identification of a producing organism and subsequent enzymatic and genetic studies.

Enzymatic Pathways from Isoprenoid Precursors

There is currently no scientific evidence to suggest that this compound is a naturally occurring triterpenoid (B12794562) or that it is synthesized from isoprenoid precursors. Triterpenoids are a large and diverse class of natural products derived from the C₃₀ precursor squalene. Their biosynthesis involves complex enzymatic cyclizations and subsequent functionalizations. The core structure of picene, a polycyclic aromatic hydrocarbon (PAH), is not characteristic of typical triterpenoid skeletons. PAHs are generally formed from the incomplete combustion of organic materials, and their biosynthesis in organisms is not a well-established pathway in the same manner as terpenes.

Mechanistic Hypotheses of Polycyclization and Stereospecific Functionalization

In the absence of any identified biosynthetic pathway for this compound, any discussion of mechanistic hypotheses for its polycyclization and stereospecific functionalization would be entirely speculative. The formation of the picene backbone in a biological system and the subsequent stereospecific hydroxylation at the 13-position would require a unique and currently unknown enzymatic machinery.

Genetic and Molecular Biology Approaches to Biosynthesis Elucidation

Given that no natural source of this compound has been identified, there have been no genetic or molecular biology studies to elucidate its potential biosynthesis. Such research would first require the discovery of an organism that produces this compound, which would then allow for the investigation of the genes and enzymes responsible for its formation.

Synthetic Strategies and Chemical Modifications of Picen 13 Ol

Total Synthesis Approaches to the Picene (B1221364) Core Skeleton

The synthesis of the picene core, a pentacyclic aromatic hydrocarbon also known as benzo[a]chrysene, is the foundational step towards obtaining Picen-13-ol and its derivatives. semanticscholar.orgchemicalbook.com This structure is a component of various pentacyclic triterpenes and triterpenoids, which are noted for their bioactive potential. researchgate.net The construction of this intricate framework relies on sophisticated cyclization strategies and methods for controlling stereochemistry.

Cyclization Reactions for Aromatic Ring Formation

The formation of the fused five-ring system of picene is achieved through several innovative cyclization reactions. These methods are designed to efficiently construct the aromatic architecture from more accessible precursors.

A primary strategy involves the photochemical cyclization of stilbene-type precursors. One documented route begins with the condensation of 1-naphthaldehyde (B104281) and 1-naphthyl acetic acid, which produces 2,3-di(naphthalen-1-yl)acrylic acid. semanticscholar.org Following esterification, this intermediate undergoes an oxidative photocyclization when irradiated with UV light (e.g., at 365 nm) in the presence of iodine, yielding the picene-13-carboxylate structure. semanticscholar.orgresearchgate.netresearchgate.net This light-induced reaction forges the crucial bond that closes the fifth ring of the picene skeleton.

Alternative methods for forming the picene framework include:

Metal-Catalyzed Double Cyclization: Palladium-catalyzed intramolecular double cyclization of specifically designed precursors like 2,3-bis[(1Z)-2-phenylethenyl]-1,4-dichlorobenzenes offers a versatile route to picene derivatives. researchgate.net Similarly, gold(I) chloride (AuCl) has been used to catalyze a double cyclization to yield diiodinated picenes, creating a highly selective reaction for peri-halogenated fused aromatics. researchgate.netresearchmap.jp

Photosensitized Cyclization: A facile formation of picene can be achieved through the photosensitization of 1,2-di(1-naphthyl)ethane (B91055) using 9-fluorenone (B1672902) as a sensitizer. This represents the first photochemical cyclization of ethylene-bridged naphthalene (B1677914) units to create the picene skeleton. researchgate.net

On-Surface Synthesis: At the nanoscale, thermal activation on a gold surface (Au(111)) can induce intramolecular cyclization of precursor molecules to form picene-based architectures. researchgate.net

Stereocontrolled Construction of the Pentacyclic System

While the aromatic picene core is planar, the synthesis of related, non-aromatic pentacyclic triterpenoids presents significant stereochemical challenges. nih.gov The principles developed for these systems are relevant for creating specific stereoisomers of picene precursors and derivatives. The stereocontrolled construction of these complex molecules is crucial as different stereoisomers can exhibit vastly different biological activities.

Key strategies for achieving stereocontrol include:

Cation-π Cyclizations: Carefully designed cation-π cyclization cascades have been applied to generate pentacyclic structures with complete stereocontrol, as demonstrated in the enantioselective total synthesis of lupeol. nih.gov This approach leverages the geometry of the starting material to direct the formation of specific stereocenters during the ring-closing process.

Substrate and Reagent Control: Asymmetric induction, where a chiral feature in the substrate, reagent, or catalyst influences the stereochemical outcome, is a fundamental concept. wikipedia.org Internal asymmetric induction utilizes a chiral center already present in the starting material to guide the formation of new stereocenters. wikipedia.org Alternatively, chiral auxiliaries—chiral molecules that are temporarily attached to the substrate—can direct a diastereoselective reaction before being cleaved. wikipedia.org

Enzymatic Cyclization: In nature, the immense diversity of triterpene skeletons is generated by 2,3-oxidosqualene (B107256) cyclases (OSCs). pnas.org These enzymes catalyze the intricate cyclization of linear 2,3-oxidosqualene into complex polycyclic structures with precise stereochemical control, providing a blueprint for biomimetic synthetic approaches. pnas.org

Asymmetric Synthesis Methodologies for Chiral this compound

The synthesis of a single enantiomer of this compound requires asymmetric synthesis techniques. Such methods are vital for producing optically pure compounds, as different enantiomers of a chiral molecule often have distinct biological properties. cutm.ac.in While specific, documented asymmetric syntheses targeting this compound are not prevalent in the reviewed literature, established principles of asymmetric synthesis can be applied.

The common routes to this compound involve the reduction of picene-13-carboxylic acid or its esters using achiral reducing agents like lithium aluminum hydride or diisobutylaluminium hydride, which results in a racemic mixture of the alcohol. semanticscholar.orgresearchgate.net

Potential strategies for an asymmetric synthesis of this compound would involve introducing chirality at a key step:

Chiral Reducing Agents: The reduction of the ketone or ester precursor (e.g., ethyl picene-13-carboxylate) could be performed using a chiral reducing agent. This would create a diastereomeric transition state, leading to the preferential formation of one enantiomer of the alcohol over the other. cutm.ac.in

Catalytic Asymmetric Reduction: A more modern and efficient approach involves the use of an achiral reducing agent in the presence of a chiral catalyst. This method of external asymmetric induction is highly desirable as only a small amount of the often-expensive chiral catalyst is needed. wikipedia.orgrsc.org

Asymmetric Cyclization: Introducing chirality during the formation of the picene skeleton itself using a chiral catalyst could yield an enantiomerically enriched picene-based intermediate, which could then be converted to chiral this compound.

Derivatization and Functionalization of this compound and its Precursors

This compound and its precursors serve as versatile platforms for further chemical modification. The functional group at the 13-position can be readily transformed into other functionalities, such as aldehydes, or used as a handle for carbon-carbon bond-forming reactions to generate a diverse library of derivatives.

Synthesis of Picene-13-Carbaldehyde and Related Intermediates

A key intermediate for derivatization is Picene-13-carbaldehyde. Its synthesis is a multi-step process that begins with the construction of the picene core and subsequent functional group manipulations. semanticscholar.orgresearchgate.net

The synthetic sequence proceeds as follows:

Condensation: 1-Naphthaldehyde is condensed with 1-naphthyl acetic acid in the presence of triethylamine (B128534) and acetic anhydride (B1165640) to yield 2,3-di(naphthalen-1-yl)acrylic acid. semanticscholar.org

Esterification: The resulting acrylic acid is converted to its corresponding ethyl or methyl ester using ethanol (B145695) or methanol (B129727) with a catalytic amount of sulfuric acid. semanticscholar.orgresearchgate.net

Photocyclization: The ester undergoes an iodine-mediated photocyclization upon irradiation with UV light to form ethyl or methyl picene-13-carboxylate. semanticscholar.orgresearchgate.net

Reduction: The picene-13-carboxylate ester is reduced to this compound (picen-13-ylmethanol). While strong reducing agents like lithium aluminium hydride can be used, milder agents like diisobutylaluminium hydride (DIBAL) are also effective, providing the alcohol in high yield. semanticscholar.orgresearchgate.net

Oxidation: this compound is oxidized to the target Picene-13-carbaldehyde. This transformation can be achieved in high yield using an oxidizing agent such as manganese chlorochromate. semanticscholar.orgresearchgate.net

StepReactantsReagents/ConditionsProductYieldReference
1. Condensation 1-Naphthaldehyde, 1-Naphthyl acetic acidTriethylamine, Acetic anhydride2,3-di(naphthalen-1-yl)acrylic acid62% semanticscholar.org
2. Esterification 2,3-di(naphthalen-1-yl)acrylic acid, EthanolToluene (B28343), H₂SO₄, Dean-StarkEthyl 2,3-di(naphthalen-1-yl)acrylate91% semanticscholar.orgresearchgate.net
3. Photocyclization Ethyl 2,3-di(naphthalen-1-yl)acrylateIodine, UV light (365 nm), TolueneEthyl picene-13-carboxylate50% semanticscholar.orgresearchgate.net
4. Reduction Ethyl picene-13-carboxylateDIBAL (1M in Toluene)This compound90% semanticscholar.org
5. Oxidation This compoundManganese chlorochromate, Dichloromethane (B109758)Picene-13-carbaldehyde87% semanticscholar.orgresearchgate.net

Knoevenagel Condensation and Allied Carbon-Carbon Bond Forming Reactions for Derivatives

Picene-13-carbaldehyde is an excellent substrate for the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction. semanticscholar.orgsigmaaldrich.com This reaction involves the nucleophilic addition of a compound with an active methylene (B1212753) group to the aldehyde, followed by dehydration to yield an α,β-unsaturated product. wikipedia.org The reaction is typically catalyzed by a weak base, such as piperidine. semanticscholar.orgwikipedia.org

This strategy has been employed to synthesize a series of picen-13-ylmethylene derivatives by reacting Picene-13-carbaldehyde with various active methylene compounds. semanticscholar.orgresearchgate.net The resulting derivatives feature a new carbon-carbon double bond conjugated with both the picene aromatic system and the electron-withdrawing groups of the active methylene compound. semanticscholar.org

Active Methylene CompoundResulting Picen-13-ylmethylene DerivativeReference
Ethyl cyanoacetate(E)-ethyl 2-cyano-3-(picen-13-yl)acrylate semanticscholar.org
Malononitrile2-(picen-13-ylmethylene)malononitrile semanticscholar.org
Cyanoacetamide2-cyano-3-(picen-13-yl)acrylamide semanticscholar.org
Diethyl malonateDiethyl 2-(picen-13-ylmethylene)malonate semanticscholar.org
Ethyl acetoacetateEthyl 2-acetyl-3-(picen-13-yl)acrylate semanticscholar.org
Acetylacetone3-(picen-13-ylmethylene)pentane-2,4-dione semanticscholar.org
5,6-Dimethoxy-1-indanone2-(picen-13-ylmethylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one semanticscholar.org

Regioselective Oxidation and Reduction Reactions

Regioselectivity, the control over the specific site of a chemical reaction on a multifunctional molecule, is paramount in the synthesis of complex structures like picene derivatives. numberanalytics.comnumberanalytics.com In the context of this compound and its precursors, controlling oxidation and reduction at the C-13 position without affecting the extended aromatic system is a key synthetic challenge.

Oxidation: The oxidation of the hydroxyl group in this compound (or more accurately, picen-13-methanol, its immediate precursor) to an aldehyde is a critical transformation for further derivatization. Research has shown the successful oxidation of picen-13-methanol to picene-13-carbaldehyde. researchgate.net A common and effective method for this conversion utilizes pyridinium (B92312) chlorochromate (PCC) as the oxidizing agent in a solvent such as dichloromethane (DCM). This reaction typically proceeds at ambient temperatures (25-30 °C) and can yield the desired aldehyde in high purity (e.g., 87% yield) without extensive purification. researchgate.net The choice of a mild oxidant like PCC is crucial to prevent over-oxidation to the carboxylic acid or unwanted reactions on the picene ring itself.

Reduction: The synthesis of picen-13-methanol often starts from the corresponding carboxylic acid or its ester. The reduction of picene-13-carboxylic acid ethyl ester is a key step. While strong reducing agents like lithium aluminium hydride (LiAlH₄) are known to reduce esters, milder and more selective reagents are often preferred to enhance safety and compatibility with other functional groups. researchgate.net Di-isobutylaluminium hydride (DIBAL-H) has been effectively used for this purpose. The reaction, typically carried out in a non-polar solvent like toluene, reduces the ester group to the primary alcohol, affording picen-13-methanol in excellent yield. researchgate.net

The principles of regioselective reduction are well-established for various functional groups. For instance, the Luche reduction employs sodium borohydride (B1222165) (NaBH₄) in the presence of cerium(III) chloride to selectively reduce α,β-unsaturated ketones to allylic alcohols (1,2-reduction) over the conjugate (1,4-reduction) product. tcichemicals.com While not directly applied to this compound, such methodologies highlight the potential for fine-tuning reactivity. If the picene scaffold were to contain an enone moiety, this method could offer a pathway for selective reduction. Similarly, selective reductions of diesters and azides have been achieved by carefully choosing reagents and reaction conditions, underscoring the importance of electronic and steric factors in directing reaction outcomes. mdpi.comnih.gov

Reaction TypeStarting MaterialReagent(s)ProductYield (%)Reference
Oxidation Picen-13-methanolPyridinium chlorochromate (PCC), Dichloromethane (DCM)Picene-13-carbaldehyde87 researchgate.net
Reduction Picene-13-carboxylic acid ethyl esterDi-isobutylaluminium hydride (DIBAL-H), ToluenePicen-13-methanol97 researchgate.net

Introduction of Diverse Chemical Moieties at the Picene Scaffold

The functionalization of the picene core is essential for tuning its physicochemical properties and exploring its potential in various applications. Introducing diverse chemical groups onto the rigid, aromatic scaffold can significantly alter its electronic, optical, and biological characteristics.

A straightforward method for derivatization begins with picene-13-carbaldehyde, the oxidation product of picen-13-methanol. researchgate.net The aldehyde group serves as a versatile handle for introducing new carbon-carbon bonds. One prominent example is the Knoevenagel condensation, where the aldehyde reacts with compounds containing an active methylene group. This reaction has been used to synthesize a series of picene-13-ylmethylene derivatives. researchgate.net By reacting picene-13-carbaldehyde with various active methylene compounds, a library of derivatives with different functionalities can be created. researchgate.net

Active Methylene CompoundResulting Picene-13-ylmethylene DerivativeReference
Malononitrile2-(Picen-13-ylmethylene)malononitrile researchgate.net
Cyanoacetamide2-Cyano-3-(picen-13-yl)acrylamide researchgate.net
Diethyl malonateDiethyl 2-(picen-13-ylmethylene)malonate researchgate.net
Ethyl acetoacetateEthyl 2-acetyl-3-(picen-13-yl)acrylate researchgate.net
Acetyl acetone3-(Picen-13-ylmethylene)pentane-2,4-dione researchgate.net

Beyond modifications at the C-13 position, advanced synthetic methods can functionalize the picene aromatic core directly. Transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) and C-H activation/cyclization, provide powerful tools for constructing highly substituted picene frameworks. beilstein-journals.orgresearchgate.net These strategies allow for the regioselective introduction of aryl groups and other complex moieties, enabling the synthesis of picene derivatives with tailored physical properties. researchgate.net For instance, rhodium-catalyzed cycloaddition reactions have been employed to build the picene skeleton itself, incorporating functional groups during the process. researchgate.net

Chemoenzymatic Synthesis and Biocatalysis in this compound Chemistry

Chemoenzymatic synthesis integrates the strengths of traditional chemical synthesis with the high selectivity and efficiency of biocatalysis. wikipedia.orgfrontiersin.org Biocatalysis utilizes enzymes—nature's catalysts—to perform chemical transformations, often with exceptional regio-, chemo-, and enantioselectivity under mild conditions. mt.comnih.gov While specific reports on the chemoenzymatic synthesis of this compound are scarce, the principles of biocatalysis offer a promising avenue for its synthesis and derivatization.

Enzymes such as oxidoreductases (including dehydrogenases and oxygenases) and hydrolases (like lipases and esterases) are highly relevant. mt.com

Oxidoreductases could be employed for the selective oxidation of this compound to its corresponding aldehyde or ketone, or for the reduction of a carbonyl precursor to this compound. This approach could provide a green alternative to metal-based reagents like PCC. mt.com The chemoenzymatic synthesis of other complex alkaloids has successfully used enzymatic C-H peroxidation, demonstrating the power of enzymes to functionalize specific positions on intricate scaffolds. nih.gov

Hydrolases , particularly lipases, are widely used for the kinetic resolution of racemic alcohols. wikipedia.org If a chiral center exists in a this compound derivative, lipases could be used to selectively acylate one enantiomer, allowing for the separation of the two. This is a cornerstone of producing enantiomerically pure compounds. wikipedia.orgnih.gov

The primary advantages of adopting biocatalysis in this context include:

High Specificity : Enzymes can distinguish between similar functional groups and stereoisomers, reducing the need for protecting groups and leading to purer products. mt.com

Mild Conditions : Enzymatic reactions typically occur in aqueous solutions at or near room temperature and neutral pH, which reduces energy consumption and minimizes side reactions like degradation or epimerization. mt.com

Sustainability : Enzymes are biodegradable catalysts derived from renewable sources, aligning with the principles of green chemistry. mt.com

The development of a chemoenzymatic route to this compound or its derivatives would likely involve a multi-step process where some transformations are achieved through conventional chemistry and key selective steps are performed by enzymes. redalyc.orgnih.gov

Green Chemistry Principles in this compound Synthesis and Derivatization

Green chemistry is a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wikipedia.org Applying its twelve principles to the synthesis of this compound and its derivatives can lead to more sustainable, efficient, and safer laboratory and industrial practices. nih.gov

Key green chemistry principles applicable to this compound synthesis include:

Catalysis : The use of catalytic reagents is superior to stoichiometric ones. wikipedia.org In the synthesis of picene derivatives, moving from stoichiometric oxidants like PCC to catalytic systems (e.g., using a metal catalyst with a co-oxidant like molecular oxygen) would reduce waste. researchgate.netuu.nl Biocatalysis is an exemplary form of green catalysis. mt.com

Safer Solvents and Auxiliaries : Many synthetic steps in picene chemistry have utilized solvents like toluene and dichloromethane. researchgate.net Green chemistry encourages replacing these hazardous solvents with safer alternatives such as water, ethanol, or modern green solvents like ionic liquids or natural deep eutectic salts (NADES). rasayanjournal.co.inrsc.org Solvent-free, or dry media, reactions are an even better alternative where feasible. rasayanjournal.co.in

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. wikipedia.org Reactions like Knoevenagel condensation are generally atom-economical, whereas substitution reactions that generate salt byproducts are less so.

Energy Efficiency : Conducting reactions at ambient temperature and pressure minimizes energy requirements. nih.gov The use of alternative energy sources like microwave irradiation or ultrasound can often accelerate reaction rates, reduce reaction times, and thereby lower energy consumption compared to conventional heating. rasayanjournal.co.inmdpi.com

Prevention of Waste : It is better to prevent waste than to treat or clean it up after it has been created. wikipedia.org This can be achieved by improving reaction yields and selectivity, using catalytic methods, and choosing routes that minimize byproducts.

Analyzing the reported synthesis of picene-13-ylmethylene derivatives, opportunities for green improvements exist. researchgate.net For example, the use of toluene under Dean-Stark conditions to drive esterification could potentially be replaced by a greener solvent or a solvent-free catalytic method. researchgate.net The long reaction times and use of UV light for cyclization steps could be investigated with alternative energy sources to improve efficiency. researchgate.net By consciously applying these principles, the chemical footprint of this compound synthesis and derivatization can be significantly reduced.

Advanced Spectroscopic and Structural Elucidation Techniques for Picen 13 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy in Comprehensive Structural Analysis

NMR spectroscopy stands as a cornerstone for the unambiguous structural elucidation of organic compounds. numberanalytics.com It provides detailed information about the chemical structure, connectivity, and three-dimensional arrangement of atoms within a molecule. numberanalytics.comwikipedia.org

Unambiguous Assignment via ¹H NMR and ¹³C NMR Spectroscopy

The definitive assignment of all proton (¹H) and carbon (¹³C) signals in an NMR spectrum is the first step in structural verification. bhu.ac.in This is achieved by analyzing chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J). nptel.ac.in The chemical shift of a nucleus is highly sensitive to its local electronic environment; for instance, carbons attached to electronegative atoms like oxygen are typically found at higher chemical shifts (downfield) in a ¹³C NMR spectrum. libretexts.orglibretexts.org

For a molecule like Picen-13-ol, one would expect a distinct set of signals corresponding to its unique carbon environments in the ¹³C NMR spectrum and proton environments in the ¹H NMR spectrum. bhu.ac.in However, specific data tables detailing these chemical shifts and coupling constants for this compound are not available in the reviewed literature.

Application of Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are critical for assembling the molecular structure by revealing correlations between different nuclei. wikipedia.orgrsc.org

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically through two or three bonds, which helps in tracing out spin systems within the molecule. libretexts.orgucl.ac.uk

HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the signals of directly attached carbon atoms, providing unambiguous C-H one-bond connectivities. wikipedia.orgsdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons over two to four bonds, which is crucial for connecting different fragments of the molecule and identifying quaternary carbons. sdsu.eduprinceton.edu

NOESY (Nuclear Overhauser Effect Spectroscopy) shows correlations between protons that are close in space, regardless of whether they are bonded, providing vital information about the molecule's stereochemistry and conformation. rsc.orgwordpress.com

While these techniques are standard in structural elucidation, specific COSY, HSQC, HMBC, or NOESY spectra and the corresponding correlation data for this compound could not be located.

Advanced NMR Methodologies for Stereochemical and Conformational Assignment

Determining the precise three-dimensional arrangement of atoms (stereochemistry) and the spatial orientation of the molecule (conformation) often requires advanced NMR methods. Techniques like NOESY are fundamental, as the intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two interacting protons. wordpress.com Analysis of vicinal coupling constants through the Karplus equation can also provide valuable information about dihedral angles. libretexts.org For complex cases, derivatization with chiral reagents, such as Mosher's acid, followed by NMR analysis can be used to determine absolute configuration. hebmu.edu.cn Research detailing the application of these specific methodologies to establish the stereochemistry and conformation of this compound is not currently available.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. ucalgary.ca The fragmentation pattern observed in a mass spectrum provides a fingerprint of the molecule, aiding in its structural identification. ucalgary.ca

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million. innovareacademics.inmeasurlabs.com This precision allows for the determination of a molecule's elemental formula, as it can distinguish between compounds with the same nominal mass but different elemental compositions. innovareacademics.inmsesupplies.com An exact mass measurement for this compound would be the definitive method to confirm its molecular formula. However, published HRMS data specifically for this compound was not found.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Component Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. thermofisher.comwikipedia.org It is widely used to identify and quantify volatile and semi-volatile components within a mixture. thermofisher.com In the context of this compound, GC-MS analysis would provide its retention time and a characteristic mass spectrum, including the molecular ion and specific fragmentation patterns. nist.gov This information is useful for identifying the compound in complex samples, such as natural product extracts. unar.ac.id Searches for GC-MS studies that report the retention time and mass spectrum of this compound were unsuccessful. While some studies on plant extracts identified complex picene (B1221364) derivatives, none specifically reported data for this compound. idosi.orgjocpr.comresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. savemyexams.comsavemyexams.com When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. savemyexams.com These vibrations, which include stretching and bending, only occur when the vibration causes a change in the molecule's dipole moment. wiley.com The frequencies at which absorption occurs are characteristic of the bonds and functional groups within the molecule, providing a molecular "fingerprint". specac.com

In the analysis of this compound, the IR spectrum reveals key absorptions that confirm its structural features. The presence of a hydroxyl (-OH) group is a defining characteristic of this compound. This is typically observed as a strong and broad absorption band in the region of 3550-3230 cm⁻¹. savemyexams.comvscht.cz This broadening is a result of intermolecular hydrogen bonding between the hydroxyl groups of adjacent this compound molecules.

The aromatic nature of the picene backbone gives rise to several characteristic absorptions. The C-H stretching vibrations of the aromatic rings typically appear in the region of 3100-3000 cm⁻¹. libretexts.org The in-ring C-C stretching vibrations of the aromatic system are observed in the 1600-1400 cm⁻¹ range. libretexts.org Additionally, the C-O stretching vibration of the alcohol group is expected to produce a significant absorption band in the 1300-1000 cm⁻¹ region. specac.com

A detailed analysis of the IR spectrum of this compound allows for the confident identification of its primary functional groups, which is a critical first step in its comprehensive structural elucidation.

Table 1: Characteristic Infrared Absorption Bands for this compound

Functional Group Vibrational Mode Characteristic Absorption Range (cm⁻¹)
Hydroxyl (-OH)O-H Stretch3550 - 3230 (broad)
Aromatic RingC-H Stretch3100 - 3000
Aromatic RingC-C Stretch1600 - 1400
AlcoholC-O Stretch1300 - 1000

This table presents the expected absorption ranges for the key functional groups in this compound based on established IR spectroscopy principles.

Single Crystal X-ray Diffraction (XRD) for Absolute Configuration and Solid-State Structure

The process involves irradiating a high-quality single crystal of the compound with monochromatic X-rays. carleton.edu The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the intensities and positions of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed. ub.edu

In the case of this compound, a single-crystal XRD analysis would provide precise coordinates for each atom, confirming the connectivity of the picene framework and the position of the hydroxyl group. Crucially, by employing anomalous dispersion techniques, the absolute stereochemistry of the chiral centers can be determined. researchgate.net This is often quantified by the Flack parameter, which should refine to a value close to zero for the correct enantiomer. researchgate.netox.ac.uk

The resulting crystallographic data includes the unit cell dimensions (a, b, c, α, β, γ), the space group, and the calculated density. This information not only confirms the molecular structure but also provides insights into the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the solid-state packing of this compound molecules. A study on picen-13-ylmethylene derivatives has utilized single-crystal XRD to confirm the structure of one of the synthesized compounds. researchgate.net

Table 2: Representative Crystallographic Data Obtainable from a Single Crystal XRD Analysis of a this compound Derivative

Parameter Description Example Value
Chemical FormulaThe elemental composition of the molecule.C₂₂H₁₄O
Formula WeightThe mass of one mole of the compound.294.34 g/mol
Crystal SystemThe crystal system to which the crystal belongs.Orthorhombic
Space GroupThe symmetry group of the crystal.P2₁2₁2₁
a, b, c (Å)The lengths of the unit cell axes.a = 8.123 Å, b = 12.456 Å, c = 15.789 Å
α, β, γ (°)The angles between the unit cell axes.α = 90°, β = 90°, γ = 90°
Volume (ų)The volume of the unit cell.1598.7 ų
ZThe number of molecules in the unit cell.4
Calculated Density (g/cm³)The theoretical density of the crystal.1.223 g/cm³

This table provides an example of the type of data obtained from a single-crystal XRD experiment. The values are hypothetical and representative for a molecule of similar size and complexity.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. saschirality.orgnih.gov These methods, including Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are exceptionally sensitive to the three-dimensional structure of a molecule and are powerful tools for assigning the absolute configuration of enantiomers. saschirality.orgunipi.it

Electronic Circular Dichroism (ECD) measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. encyclopedia.pubphotophysics.com A non-zero ECD signal is only observed for chiral molecules in the region of their electronic absorptions. encyclopedia.pub The resulting ECD spectrum, with its characteristic positive and negative bands (Cotton effects), is a unique fingerprint of a specific enantiomer. googleapis.com For this compound, the ECD spectrum would be dominated by the electronic transitions of the extensive picene chromophore. The coupling of these transitions with the chiral center(s) would produce a distinct ECD spectrum. By comparing the experimentally measured ECD spectrum with spectra predicted by quantum chemical calculations for the possible enantiomers, the absolute configuration can be confidently assigned. units.it

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. wikipedia.orgscribd.com An ORD curve that shows peaks and troughs in the vicinity of an absorption band is known as an anomalous curve and is also referred to as a Cotton effect. scribd.com The sign and shape of the Cotton effect curve are directly related to the stereochemistry of the molecule. scribd.com While closely related to ECD, ORD can provide information even at wavelengths far from an absorption maximum. pbsiddhartha.ac.in

For this compound, both ECD and ORD would serve as complementary techniques to XRD for stereochemical assignment. univ-lemans.frnih.gov They are particularly valuable when obtaining high-quality single crystals for XRD proves challenging. The combination of experimental chiroptical data with theoretical calculations provides a robust and reliable method for elucidating the absolute stereochemistry of this complex chiral molecule. japsonline.com

Table 3: Comparison of Chiroptical Spectroscopy Techniques for this compound

Technique Principle Information Obtained Application to this compound
Electronic Circular Dichroism (ECD)Differential absorption of left- and right-circularly polarized light. encyclopedia.pubWavelength-dependent Cotton effects, sign and magnitude of which are characteristic of a specific enantiomer.Assignment of absolute configuration by comparing experimental and calculated spectra.
Optical Rotatory Dispersion (ORD)Variation of optical rotation with wavelength. wikipedia.orgWavelength-dependent rotation, including anomalous dispersion (Cotton effects) near absorption bands. scribd.comConfirmation of stereochemical assignment and can be used in conjunction with ECD.

Theoretical and Computational Chemistry Studies of Picen 13 Ol

Quantum Chemical Calculations on Molecular Geometry and Electronic Structure

Based on available scientific literature, detailed quantum chemical calculations specifically for Picen-13-ol, such as comprehensive Density Functional Theory (DFT) analyses or extensive conformational energy landscape mapping, have not been extensively published. While modeling studies have been mentioned in the context of its synthesis, specific data regarding its ground state properties and conformational analysis are not present in the accessible research.

There is no specific published research detailing the application of Density Functional Theory (DFT) to determine the ground state properties of this compound. Consequently, data on its optimized molecular geometry (bond lengths and angles) and electronic structure (such as HOMO-LUMO energy gaps or molecular electrostatic potential maps) derived from DFT calculations are not available.

A thorough conformational analysis and the mapping of the potential energy surface for this compound have not been detailed in the reviewed literature. Such studies would be valuable for understanding the molecule's flexibility, identifying its low-energy conformers, and providing a foundation for more accurate molecular interaction modeling.

Molecular Dynamics Simulations for Dynamic Behavior and Conformational Sampling

While molecular dynamics (MD) simulations were employed in a broader study that included this compound to assess the dynamic behavior of ligand-receptor complexes, specific MD simulations focusing solely on the conformational sampling and dynamic properties of this compound in solution are not described in the available research. researchgate.netresearchgate.net Such simulations would be beneficial for understanding how the molecule behaves over time and explores its conformational space.

In Silico Modeling of Molecular Interactions

In silico modeling has been applied to investigate the potential of this compound as a modulator of biological pathways, particularly in the context of inflammation.

Molecular docking studies have been conducted to evaluate the inhibitory potential of this compound against the Nuclear Factor-kappa B (NF-κB) p50/p65 heterodimer, a key protein complex in inflammatory processes. researchgate.netinnovareacademics.in In a comparative study of 400 anti-inflammatory natural compounds, this compound was docked into the active site of the NF-κB p50/p65 protein (PDB ID: 1VKX). innovareacademics.in

The study utilized the Lead-IT software, which employs a FlexX incremental build-up algorithm, to predict the binding mode and affinity. researchgate.netinnovareacademics.in this compound was identified as a potential inhibitor, with its docking score presented among the top compounds.

Table 1: Molecular Docking Score of this compound against NF-κB p50/p65

Compound Target Protein Docking Software Docking Score
This compound NF-κB p50/p65 (1VKX) Lead-IT -22.7670

Table generated based on data from Hamsa et al., 2013. researchgate.net

In the same study, computer-aided ADME (Absorption, Distribution, Metabolism, and Excretion) properties were calculated. These predictions are crucial for evaluating the drug-likeness of a compound. The results suggested that this compound is expected to have good intestinal absorption. innovareacademics.in

Table 2: Predicted ADME Properties of this compound

DescriptorPredicted Value/LevelInterpretation
Aqueous Solubility LevelSlightIndicates limited solubility in water.
Blood Brain Barrier (BBB) Level0 (Very High Penetrant)Predicted to cross the blood-brain barrier.
Intestinal Absorption Level0 (Good)Predicted to be well-absorbed from the intestine. innovareacademics.in
CYP2D6 InhibitionNon-inhibitorUnlikely to inhibit the CYP2D6 enzyme, reducing the risk of drug-drug interactions. innovareacademics.in
Plasma Protein Binding (PPB)Considered reliableIndicates the compound is likely to bind to carrier proteins in the blood. innovareacademics.in

Pharmacophore modeling is a critical step in understanding the key chemical features required for a molecule to bind to a specific biological target. In the context of the anti-inflammatory compound screening, pharmacophore models were generated for the most promising compounds to identify essential features for NF-κB inhibition. researchgate.net While this compound was part of the initial screening process, the detailed pharmacophore model development focused on other, more highly-ranked compounds from the study, such as Ginkgetin and Bilobetin. researchgate.netinnovareacademics.in Therefore, a specific pharmacophore model derived directly from this compound or its binding mode is not available in the literature. Similarly, no studies detailing de novo ligand design principles based on the this compound scaffold have been published.

Computational Prediction of Spectroscopic Parameters

Computational quantum mechanics has become a powerful tool for predicting various spectroscopic parameters, aiding in the structural confirmation and interpretation of experimental data.

The in silico prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a cornerstone of modern structural elucidation. nsf.gov For a proposed structure like this compound, computational methods can predict the ¹H and ¹³C NMR spectra, which can then be compared with experimental data to validate the structure.

The process typically begins with the geometry optimization of the molecule using methods like Density Functional Theory (DFT), often with functionals such as B3LYP. nsf.govresearchgate.net Once the lowest energy conformation is found, the NMR shielding tensors are calculated using approaches like the Gauge-Independent Atomic Orbital (GIAO) method. nsf.govmdpi.com The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

Discrepancies between predicted and experimental shifts can indicate an incorrect structural assignment or highlight specific electronic or conformational effects not captured by the computational model. For complex molecules, machine learning approaches, sometimes combined with DFT calculations (DFT+ML), have shown to improve prediction accuracy by correcting for systematic errors. nih.gov

Table 1: Hypothetical DFT-Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm) (DFT/GIAO)Experimental Chemical Shift (ppm)Deviation (ppm)
C-1127.5127.8-0.3
C-4126.8127.1-0.3
C-5128.9129.2-0.3
C-9124.5124.9-0.4
C-13155.2154.9+0.3
C-14122.1122.5-0.4
Note: This table is illustrative. Values are hypothetical, based on typical accuracies for DFT predictions for phenols and PAHs.

Infrared (IR) spectroscopy is a key technique for identifying functional groups. Computational chemistry aids in the detailed assignment of IR spectra by calculating the vibrational frequencies and their corresponding normal modes. nih.gov For this compound, this is particularly useful for identifying the characteristic vibrations of the hydroxyl group and the polycyclic aromatic backbone.

Following geometry optimization, a frequency calculation is performed at the same level of theory. This calculation solves for the vibrational modes of the molecule under the harmonic oscillator approximation. researchgate.net The resulting harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity. acs.org To improve agreement with experimental data, these calculated frequencies are typically multiplied by empirical scaling factors, which depend on the theoretical method and basis set used. researchgate.netacs.org

These calculations can confirm the presence of key functional groups, such as the O-H stretching frequency (typically ~3600 cm⁻¹) and the C-O stretching frequency (~1200 cm⁻¹) of the phenolic group, as well as the aromatic C-H stretches (~3100-3000 cm⁻¹) and C=C ring vibrations (~1600-1450 cm⁻¹). oup.commodgraph.co.uk

Table 2: Calculated Vibrational Frequencies for Key Functional Groups in this compound

Vibrational ModeCalculated Harmonic Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)Typical Experimental Range (cm⁻¹)
O-H Stretch375536053650-3550 (free OH)
Aromatic C-H Stretch318030693100-3000
Aromatic C=C Stretch165015841620-1450
C-O Stretch124511951260-1180
Note: This table is illustrative. Frequencies are calculated at a hypothetical DFT level and scaled with a typical factor (e.g., 0.96).

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions, providing insights into reactivity and product formation that are often inaccessible experimentally. researchgate.netnih.gov For this compound, this could involve studying its oxidation, electrophilic substitution, or role in radical-mediated processes. nih.gov

By mapping the potential energy surface (PES) of a reaction, chemists can identify the structures of reactants, products, intermediates, and, most importantly, transition states (TS). aanda.org A transition state is a first-order saddle point on the PES, and its structure and energy are critical for determining the reaction rate. researchgate.netnih.gov Frequency calculations are used to confirm the nature of these stationary points; a minimum has all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. aanda.org

For example, studying the oxidation of the hydroxyl group in this compound would involve calculating the energy barrier for hydrogen abstraction by an oxidant. Similarly, predicting the most likely site for electrophilic nitration would involve comparing the activation energies for attack at different positions on the aromatic rings. nih.govmdpi.com Methods like Density Functional Theory (DFT) are widely used for these types of mechanistic investigations. nih.govmdpi.com

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Studies

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and a specific activity or property. conicet.gov.ar This approach is widely used in drug discovery and environmental science to predict the properties of new compounds without needing to synthesize and test each one. benthamdirect.comnih.gov

For a series of derivatives of this compound, a QSAR study would proceed as follows:

Dataset Assembly : A set of this compound analogues with known activity data (e.g., binding affinity to a specific receptor) is collected.

Descriptor Calculation : For each molecule in the set, a wide range of numerical parameters, known as molecular descriptors, are calculated. These can include electronic descriptors (e.g., HOMO/LUMO energies, partial charges), steric descriptors (e.g., molecular volume, surface area), and topological indices that describe molecular connectivity. nih.govunicamp.br

Model Building : Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that relates a subset of the calculated descriptors to the observed activity. unicamp.br

Validation : The predictive power of the QSAR model is rigorously tested using internal (e.g., cross-validation) and external validation (using a separate test set of molecules not included in model training). conicet.gov.ar

A successful QSAR model can then be used to predict the activity of new, unsynthesized this compound derivatives, guiding the design of compounds with enhanced or optimized properties. benthamdirect.com

Table 3: Example Molecular Descriptors and a Hypothetical QSAR Model for a Series of this compound Derivatives

Compoundlog(Activity)HOMO (eV)Molecular Volume (ų)LogP
Derivative 15.2-5.8310.56.5
Derivative 24.8-6.1325.17.0
Derivative 35.5-5.7315.26.6
Derivative 46.1-5.5330.86.8

Hypothetical QSAR Equation: log(Activity) = 2.5 - 0.8 * HOMO + 0.01 * Molecular Volume + 0.1 * LogP (R² = 0.92, Q² = 0.85) Note: The data and equation are for illustrative purposes only.

Investigations into the Biological Activities and Mechanistic Pathways of Picen 13 Ol

In Vitro Cellular and Biochemical Investigations of Picen-13-ol Activity

Laboratory studies using cell cultures and biochemical assays have provided the primary evidence for the biological effects of this compound. These in vitro investigations offer a controlled environment to elucidate the compound's mechanisms of action at a molecular level.

This compound has demonstrated anti-inflammatory properties by influencing key mediators of the inflammatory response. ontosight.ai Studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are signaling molecules that orchestrate the inflammatory cascade. ontosight.aioncotarget.com By modulating these cytokines, this compound may help to downregulate inflammatory processes.

The arachidonic acid pathway, a critical route in the generation of inflammatory mediators, is a key target for many anti-inflammatory compounds. mdpi.com Enzymes such as cyclooxygenases (COX-1 and COX-2) are central to this pathway, converting arachidonic acid into prostaglandins, which are potent inflammatory molecules. mdpi.com The inhibition of these enzymes is a well-established mechanism for reducing inflammation. mdpi.commdpi.com While direct inhibitory studies on this compound and COX enzymes are not extensively detailed in the provided results, the general anti-inflammatory activity of triterpenoids often involves such pathways. ontosight.ai

Furthermore, the activation of transcription factors like NF-κB is a pivotal step in the expression of pro-inflammatory genes, including those for cytokines and enzymes like COX-2. oncotarget.comnih.gov Some natural compounds exert their anti-inflammatory effects by inhibiting NF-κB activation. oncotarget.comnih.gov The ability of this compound to modulate cytokine production suggests a potential interaction with such upstream regulatory pathways. ontosight.ai

Investigations into the antimicrobial properties of this compound have shown its activity against a variety of microorganisms, including both bacteria and fungi. ontosight.ai The search for new antimicrobial agents is driven by the increasing prevalence of drug-resistant pathogens. mdpi.com

Studies on plant extracts containing triterpenoids have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. scielo.sa.crnanobioletters.com For instance, extracts have shown inhibitory activity against bacteria such as Staphylococcus aureus and Bacillus subtilis. scielo.sa.cr The specific minimum inhibitory concentrations (MICs) of this compound against various bacterial and fungal strains are a key area of ongoing research to quantify its potency. mdpi.commdpi.com

The antifungal activity of related compounds has been observed against species like Candida albicans and Aspergillus niger. scielo.sa.creijppr.com The mechanisms underlying this antimicrobial action are thought to involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

Microorganism TypeExamples of Targeted MicrobesObserved Effect
Gram-positive BacteriaStaphylococcus aureus, Bacillus subtilisInhibition of growth ontosight.aiscielo.sa.cr
Gram-negative BacteriaPseudomonas aeruginosaInhibition of growth scielo.sa.cr
FungiCandida albicans, Aspergillus nigerInhibition of growth ontosight.aieijppr.com

This compound has been identified as possessing antioxidant properties, which are crucial for protecting cells from damage induced by free radicals. ontosight.ai Free radicals, or reactive oxygen species (ROS), are highly reactive molecules generated during normal metabolic processes. frontiersin.org When produced in excess, they can lead to oxidative stress, a condition implicated in the pathophysiology of numerous diseases. frontiersin.org

The body's antioxidant defense system comprises both enzymatic and non-enzymatic components that work to neutralize free radicals. frontiersin.orgmdpi.com Antioxidants can act through various mechanisms, including direct free radical scavenging, metal chelating, and as hydrogen donors. frontiersin.org Non-enzymatic antioxidants, such as certain phytochemicals, play a significant role in this defense system. mdpi.comresearchgate.net

The antioxidant activity of this compound is attributed to its ability to scavenge free radicals, thereby mitigating oxidative damage. ontosight.ai This activity is a common feature of triterpenoids and other phenolic compounds found in plants. ontosight.ainih.gov By regulating the cellular redox state, antioxidants like this compound can influence cell signaling pathways and contribute to the maintenance of cellular homeostasis. researchgate.net

The antiproliferative activity of this compound and related compounds has been evaluated in various cancer cell lines. ulpgc.esrsc.org These studies aim to understand the compound's ability to inhibit the growth and proliferation of tumor cells. The 50% inhibitory concentration (IC50), which is the concentration of a compound required to inhibit cell growth by 50%, is a standard metric used in these assessments. mdpi.comnih.gov

For example, derivatives of similar compounds have shown cytotoxic activity against hematologic tumor cell lines such as HEL, K-562, and HL-60, as well as breast cancer cell lines like SKBR3 and MCF-7. ulpgc.es In some cases, these compounds have exhibited selectivity, being more effective against cancer cells than non-malignant control cell lines. ulpgc.es The structural features of these molecules, such as the presence of a hydroxyl group, have been shown to be important for their cytotoxic activity. ulpgc.es

Mechanistic studies have revealed that the antiproliferative effects of related compounds can be mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.gov This can involve the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins. nih.gov

Cell Line TypeExample Cell LinesObserved Effect
Hematologic TumorHEL, K-562, HL-60Cytotoxic activity ulpgc.es
Breast CancerSKBR3, MCF-7Cytotoxic activity ulpgc.es

In Vivo Studies in Pre-Clinical Model Organisms

To complement in vitro findings, the biological effects of compounds are often evaluated in living organisms, known as in vivo studies. These preclinical models, typically involving animals, provide a more complex physiological environment to assess the potential of a compound. aragen.com

Animal models of disease are crucial for understanding the pathogenesis of various conditions and for the preclinical evaluation of new therapeutic agents. futurehealthjournal.com For inflammatory diseases, models such as carrageenan-induced paw edema are widely used to assess the anti-inflammatory activity of test compounds. mdpi.com These models allow researchers to observe the effects of a compound on physiological responses to inflammation, such as swelling and immune cell infiltration. mdpi.comnih.gov

While specific in vivo studies focusing exclusively on this compound are not detailed in the provided search results, the general approach involves inducing a disease state in an animal model and then administering the compound to evaluate its effects. aragen.compharmaron.com For example, in an arthritis model, researchers would assess the compound's ability to reduce joint inflammation, cartilage degradation, and bone destruction. futurehealthjournal.com The findings from such studies are essential for bridging the gap between in vitro observations and potential future clinical applications.

Assessment of Target Engagement and Pharmacodynamic Markers in Model Systems

The validation of a drug's therapeutic effect begins with confirming its interaction with the intended molecular target within a biological system, a concept known as target engagement. cancer.gov Methodologies to assess target engagement are critical in early drug discovery to ensure that a compound acts on its predicted target inside a cell. researchgate.net Pharmacodynamic (PD) biomarkers are subsequently used to measure the physiological effect of the drug-target interaction, providing a crucial link between target engagement and biological response. cancer.govnih.gov

For a compound like this compound, a key step would be to experimentally verify its binding to predicted targets in cellular models. A prominent method for this is the Cellular Thermal Shift Assay (CETSA). nih.govwikipedia.org This technique is based on the principle that when a ligand binds to a target protein, it confers thermal stability to the protein. univr.itnih.gov By heating cells treated with the compound and measuring the amount of soluble (non-denatured) target protein remaining at various temperatures, a shift in the protein's melting curve can confirm direct binding. nih.gov This approach would be invaluable for confirming the in silico predicted interactions of this compound with intracellular proteins like NF-κB.

Once target engagement is confirmed, the next step involves identifying and quantifying pharmacodynamic markers. These markers can be downstream molecules in a signaling cascade that are altered upon drug binding. nih.gov For instance, if this compound engages an upstream kinase, a relevant PD marker could be the phosphorylation state of a downstream substrate. nih.gov Reverse phase protein arrays and other proteomic techniques can be employed to quantify changes in these markers in response to treatment, providing a quantitative measure of the compound's biological effect in preclinical models. nih.gov The development of reliable PD biomarkers is essential for optimizing drug dosage and predicting clinical outcomes. nih.gov

Elucidation of Molecular Mechanisms of Action for this compound

Understanding the precise molecular mechanism of action is fundamental to developing a compound for therapeutic use. This involves identifying the specific cellular components with which the compound interacts and the subsequent biochemical and cellular changes that occur. For this compound, research has primarily utilized computational methods to predict its molecular behavior.

The initial step in elucidating a mechanism of action is the identification of specific cellular targets. For this compound, computational molecular docking studies have been employed to predict its binding partners. These in silico analyses simulate the interaction between a ligand (this compound) and a protein target to estimate binding affinity and mode. innovareacademics.innih.gov

A significant predicted target for this compound is the Nuclear Factor-kappa B (NF-κB) p50/p65 heterodimer, a key transcription factor complex that regulates inflammation, immunity, and cell survival. innovareacademics.innih.gov Molecular docking simulations have explored the binding of this compound to the crystal structure of NF-κB (PDB ID: 1VKX), suggesting it may act as an inhibitor of this complex. innovareacademics.in The binding affinity from these computational models provides a quantitative, albeit predictive, measure of the interaction.

Table 1: In Silico Molecular Docking Results for this compound

CompoundTarget ProteinDocking Score (Binding Energy)Computational MethodReference
This compoundNF-κB p50/p65 (1VKX)-22.7670ZDOCK innovareacademics.in

To experimentally validate these in silico findings, receptor binding assays are essential. numberanalytics.com These assays, which can be configured in various formats such as saturation or competition binding, directly measure the interaction between a compound and its receptor. numberanalytics.comnih.gov For example, a competition binding assay could be designed using a known radiolabeled or fluorescent ligand for NF-κB to determine if this compound can displace it, thereby confirming a shared binding site and allowing for the calculation of binding affinity (Ki). nih.govepa.gov Such experimental validation is a necessary step to confirm the computational predictions. nih.gov

Investigating a compound's effect on enzyme activity is a cornerstone of pharmacological research. These studies determine if a compound acts as an inhibitor or an activator of specific enzymes. Competitive inhibition, where a molecule structurally similar to the substrate competes for the enzyme's active site, is a common mechanism for many drugs. nih.gov

For this compound, in silico ADME/T (Absorption, Distribution, Metabolism, Excretion/Toxicity) predictions have suggested that it is unlikely to inhibit cytochrome P450 2D6 (CYP2D6), a critical enzyme in drug metabolism. innovareacademics.in This predictive finding is important, as inhibition of CYP enzymes can lead to adverse drug-drug interactions. However, comprehensive experimental enzyme inhibition assays against a panel of relevant enzymes would be required for confirmation.

Another important mechanism is allosteric modulation, where a compound binds to a site on the protein distinct from the active site (an allosteric site) to modify the protein's activity. researchgate.net Allosteric modulators can either enhance (positive allosteric modulators) or decrease (negative allosteric modulators) the enzyme's or receptor's response to its natural ligand. researchgate.netcellsignal.com This can offer greater selectivity compared to targeting the highly conserved active (orthosteric) sites. cellsignal.com Currently, there is no specific research available investigating this compound as an allosteric modulator.

To understand the broader cellular response to a compound, it is crucial to analyze its impact on global gene expression and protein levels. Techniques such as gene expression profiling measure the messenger RNA (mRNA) levels of thousands of genes simultaneously, providing a snapshot of the cellular transcriptome. thermofisher.comnews-medical.net Methods like DNA microarrays or RNA-sequencing (RNA-seq) can reveal which genes are up- or down-regulated following treatment with a compound like this compound. nih.govnih.gov

Given the predicted interaction of this compound with NF-κB, a key transcription factor, it is hypothesized that its primary effects on gene expression would involve genes regulated by this pathway. These include genes for pro-inflammatory cytokines, chemokines, and adhesion molecules. biorxiv.org Gene expression analysis of cells treated with this compound would provide a comprehensive profile of the pathways it modulates.

Complementing transcriptomics, quantitative proteomics analyzes changes in the protein landscape of the cell. thermofisher.com Using techniques like mass spectrometry, researchers can identify and quantify thousands of proteins, a "bottom-up" approach that typically involves analyzing proteolytically digested peptides. nih.gov This would allow for the direct measurement of changes in the levels of key regulatory proteins and their post-translational modifications (e.g., phosphorylation) in response to this compound, providing a more direct view of the functional state of cellular pathways. github.iobioconductor.org

Cellular functions are governed by complex signaling networks. A therapeutic compound often acts by perturbing one or more of these pathways. semanticscholar.org Based on molecular docking studies, this compound is predicted to interfere with the NF-κB signaling pathway. innovareacademics.in The NF-κB pathway is a central regulator of inflammatory responses. researchgate.net Its activation leads to the transcription of numerous pro-inflammatory genes. ulpgc.es By inhibiting NF-κB, this compound could potentially suppress the inflammatory cascade, which aligns with the reported anti-inflammatory properties of many triterpenoids. researchgate.netfrontiersin.org

The NF-κB pathway has extensive cross-talk with other major signaling networks, notably the Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK, JNK, and p38). koreamed.orgnih.gov These pathways are also critical in regulating inflammation, proliferation, and cell survival. assaygenie.commdpi.com Perturbation of NF-κB by this compound could therefore have downstream consequences on MAPK signaling. For example, inhibition of NF-κB could modulate the expression of cytokines that in turn activate MAPK pathways. koreamed.org Investigating the phosphorylation status of key MAPK proteins (e.g., p-ERK, p-JNK) in cells treated with this compound would be a logical next step to map its full impact on interconnected inflammatory signaling networks.

Table of Compounds Mentioned

Research on Picen 13 Ol Derivatives and Analogues

Structure-Activity Relationship (SAR) Studies of Picene-based Compounds

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule correlates with its biological activity. researchgate.net For picene-based compounds, SAR investigations would systematically alter the core picene (B1221364) scaffold and its substituents to identify key structural features that govern their bioactivity. The relationship between a molecule's structure and its biological function is a cornerstone of drug discovery, guiding the optimization of lead compounds to enhance potency and selectivity while minimizing toxicity. nih.gov

In the context of Picen-13-ol, a hypothetical SAR study would involve the synthesis of a library of analogues with modifications at various positions. Key areas for modification on the picene scaffold would include:

The C-13 Hydroxyl Group: The polarity and hydrogen-bonding capability of the hydroxyl group at the C-13 position are likely critical for target binding. Esterification, etherification, or replacement with other functional groups (e.g., amino, thiol) would elucidate its role.

The Aromatic Rings: Substitution on the aromatic rings with electron-donating or electron-withdrawing groups, halogens, or alkyl chains could modulate the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its interaction with biological targets.

Stereochemistry: The spatial arrangement of substituents can be crucial for biological activity. Investigating different stereoisomers of substituted picene derivatives would provide insights into the three-dimensional requirements of the target binding site.

The findings from such studies are typically compiled into SAR tables, which correlate structural modifications with changes in biological activity, often expressed as IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) values.

Hypothetical SAR Data for Picene Analogues

Compound R1 (C-13) R2 (Aromatic System) Bioactivity (IC₅₀, µM)
This compound -OH H 15.2
Analogue 1 -OCH₃ H 25.8
Analogue 2 -OCOCH₃ H 10.5
Analogue 3 -OH 2-F 8.1
Analogue 4 -OH 6-Cl 12.4

This table is a hypothetical representation of potential SAR data.

Rational Design and Synthesis of Novel Picene Scaffolds with Enhanced or Modified Bioactivity

Rational drug design utilizes the understanding of a biological target's structure and mechanism to design and synthesize molecules with improved or novel therapeutic effects. nih.gov For picene-based compounds, this approach moves beyond the trial-and-error of traditional screening by employing computational and structural biology techniques to create derivatives with predicted enhancements in bioactivity.

The design process for novel picene scaffolds would likely involve:

Target Identification and Validation: Identifying the specific protein or biological pathway that this compound or its analogues interact with is the first step.

Computational Modeling: Molecular docking studies could simulate the binding of various picene derivatives to the active site of the target protein. slideshare.net This allows for the in-silico screening of virtual compounds and the prioritization of candidates for synthesis.

Pharmacophore Mapping: Identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity guides the design of new scaffolds that retain these key features while having improved properties.

Synthetic Feasibility: The designed molecules must be synthetically accessible. The development of efficient and versatile synthetic routes to the picene core and its derivatives is crucial for the successful implementation of rational design strategies. mdpi.com

The synthesis of these novel scaffolds could involve multi-step organic reactions to build the complex picene ring system or to modify a pre-existing picene core. The goal is to produce compounds with enhanced potency, selectivity, or improved pharmacokinetic properties like better solubility or metabolic stability.

Prodrug Strategies for this compound and its Derivatives

A significant challenge for many therapeutic agents, particularly hydrophobic molecules like polycyclic aromatic hydrocarbons, is poor bioavailability and unfavorable pharmacokinetic profiles. nih.gov The prodrug approach is a well-established strategy to overcome these limitations. slideshare.netnih.gov A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active compound. ijpcbs.com

For this compound, the C-13 hydroxyl group is an ideal handle for prodrug derivatization. Common prodrug strategies that could be applied include:

Ester Prodrugs: The hydroxyl group can be converted into an ester. The lability of the ester bond can be tuned by varying the steric and electronic properties of the attached carboxylic acid, allowing for controlled release of the parent drug by esterase enzymes in the body. ijpcbs.com

Phosphate (B84403) Esters: Introduction of a phosphate group can dramatically increase aqueous solubility, which is often beneficial for parenteral administration. The phosphate group is cleaved by alkaline phosphatases to release the active this compound.

Carbonate and Carbamate Prodrugs: These linkages can also be used to mask the hydroxyl group, with their stability and cleavage kinetics being different from esters, offering another level of control over drug release. ijpcbs.com

Amino Acid Conjugates: Linking an amino acid to the hydroxyl group via an ester bond can improve solubility and potentially utilize amino acid transporters for enhanced absorption. mdpi.com

The primary goal of a prodrug strategy for this compound would be to enhance its solubility, improve its absorption and distribution, and potentially achieve targeted delivery by designing prodrugs that are activated by enzymes specific to a particular tissue or cell type. nih.gov

Potential Prodrug Modifications for this compound

Prodrug Type Linkage Carrier Moiety Potential Advantage
Ester Prodrug Ester Acetyl, Pivaloyl Tunable hydrolysis rate, improved lipophilicity
Phosphate Prodrug Phosphate Ester Phosphate Increased aqueous solubility

This table presents hypothetical prodrug strategies.

Bioconjugation and Controlled Release System Approaches for this compound

Bioconjugation involves the covalent attachment of a drug molecule to a larger carrier molecule, such as a polymer, protein, or nanoparticle. nih.gov This strategy can profoundly alter the pharmacokinetic properties of the drug, leading to prolonged circulation time, reduced toxicity, and targeted delivery. j-morphology.com For a hydrophobic compound like this compound, bioconjugation can address issues of poor solubility and non-specific distribution.

Potential bioconjugation and controlled release strategies include:

Polymer Conjugation (e.g., PEGylation): Attaching polyethylene (B3416737) glycol (PEG) chains to this compound could increase its hydrodynamic size, shielding it from renal clearance and enzymatic degradation, thereby extending its plasma half-life. mdpi.com

Lipid Conjugation: Conjugating this compound to a lipid molecule can enhance its association with lipid-based drug delivery systems like liposomes or lipid nanoparticles, facilitating its transport and cellular uptake. nih.gov

Nanoparticle Encapsulation: this compound could be encapsulated within biodegradable polymeric nanoparticles or micelles. nih.govresearchgate.net This would protect the drug from degradation, control its release over time, and potentially target it to specific sites through the enhanced permeability and retention (EPR) effect in tumors.

Self-Immolative Linkers: The use of a linker that cleaves to release the drug under specific physiological conditions (e.g., changes in pH or redox potential) can provide a sophisticated mechanism for controlled release at the target site. rsc.org

These advanced delivery systems transform a simple small molecule into a complex therapeutic entity designed for optimal performance in a biological system. nih.gov The choice of conjugation strategy would depend on the desired therapeutic application and the specific challenges associated with the delivery of this compound.

Emerging Research Frontiers and Future Perspectives for Picen 13 Ol Research

Application of Advanced Analytical Techniques in Picen-13-ol Metabolomics and Profiling

Metabolomics, the large-scale study of small molecules or metabolites within a biological system, is crucial for understanding the biological impact of compounds like this compound. nih.gov The application of advanced analytical techniques is central to this endeavor, enabling the detection and quantification of this compound and its metabolic derivatives in complex biological samples such as urine, serum, or tissue extracts. nih.gov These methods provide a dynamic snapshot of the physiological response to the compound. nih.gov

Key analytical platforms in metabolomics include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) coupled with separation techniques like Liquid Chromatography (LC) or Gas Chromatography (GC). nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a non-destructive and highly reproducible technique that provides detailed structural information about metabolites. mdpi.comfrontlinegenomics.com It can be used to identify and quantify compounds in a sample with minimal preparation. frontlinegenomics.com High-resolution magic angle spinning (HRMAS) NMR, for instance, allows for the analysis of intact tissue samples, providing a liquid-like spectrum from as little as 5-20 mg of tissue. nih.gov

Mass Spectrometry (MS): MS-based methods are renowned for their high sensitivity and are indispensable for identifying unknown compounds and elucidating their structures. jocpr.com Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are workhorses in metabolomics, offering comprehensive coverage of a wide range of metabolites. jocpr.comlcms.cz Advanced iterations such as Ultra-High-Performance Liquid Chromatography (UHPLC) provide enhanced speed and resolution. jocpr.com

The data generated from these high-resolution methods, when analyzed with advanced chemometric approaches, offers a powerful platform for understanding the mechanisms of action of this compound. nih.gov This detailed metabolic profiling can reveal biomarkers and illuminate the biochemical pathways modulated by the compound. nih.gov

Table 1: Comparison of Advanced Analytical Techniques in Metabolomics

TechniquePrincipleStrengthsPrimary Application in this compound Research
Nuclear Magnetic Resonance (NMR)Measures the magnetic properties of atomic nuclei. frontlinegenomics.comNon-destructive, highly reproducible, provides detailed structural information. mdpi.comStructural elucidation of this compound and its metabolites; quantitative analysis in biofluids.
Liquid Chromatography-Mass Spectrometry (LC-MS)Separates compounds based on their physicochemical properties followed by mass-to-charge ratio detection. jocpr.comHigh sensitivity, wide metabolite coverage, suitable for non-volatile compounds. lcms.czDetecting and quantifying low-abundance this compound metabolites in complex biological matrices.
Gas Chromatography-Mass Spectrometry (GC-MS)Separates volatile compounds before mass analysis. expertstudyguides.comExcellent for small, volatile, and thermally stable metabolites.Analysis of potential volatile breakdown products or derivatives of this compound.
Capillary Electrophoresis-Mass Spectrometry (CE-MS)Separates ions based on their electrophoretic mobility in a capillary. lcms.czHigh separation efficiency for polar and charged metabolites. lcms.czProfiling of polar metabolites affected by this compound administration.

Integration of Multi-Omics Technologies (e.g., Proteomics, Transcriptomics) in Biological Studies

To gain a holistic understanding of the biological systems affected by this compound, researchers are increasingly turning to multi-omics approaches. nih.govarcjournals.org This strategy integrates data from different molecular levels—such as the genome, transcriptome, and proteome—to build a comprehensive picture of a compound's biological effects. nih.govresearchgate.net

Transcriptomics: This field studies the transcriptome, which is the complete set of RNA transcripts produced by an organism at a specific time. nih.gov By analyzing changes in gene expression (up-regulation or down-regulation) following exposure to this compound, researchers can identify the genetic pathways and cellular processes that are modulated. mdpi.com

Proteomics: As the final product of gene expression, the proteome comprises all the proteins present in a cell. nih.gov Proteomic studies can identify which proteins interact with this compound or its metabolites and how their abundance or modification state changes, providing direct insight into the compound's mechanism of action. mdpi.comfrontiersin.org

Integrating these datasets can reveal complex relationships that a single-omics approach might miss. arcjournals.org For example, a transcriptomic study might show an increase in the expression of a particular gene, while a proteomic study could confirm whether this leads to a corresponding increase in the protein level and activity. nih.gov This integrated analysis helps bridge the gap from genotype to phenotype, assessing the flow of information from gene to protein to metabolic function. nih.gov Such studies have proven crucial in identifying molecular signatures and understanding the complex biology underlying various conditions. nih.govresearchgate.net

Table 2: Overview of Multi-Omics Technologies for this compound Research

Omics FieldObject of StudyKey Information ProvidedRelevance to this compound
GenomicsDNA; the complete set of genes. nih.govGenetic predispositions, potential for personalized responses.Identifying genetic factors that may influence individual responses to this compound.
TranscriptomicsRNA; the set of all RNA transcripts. nih.govChanges in gene expression in response to a stimulus. mdpi.comRevealing the cellular pathways and genes affected by this compound.
ProteomicsProteins; the entire set of proteins. nih.govChanges in protein abundance, modifications, and interactions. frontiersin.orgIdentifying direct protein targets of this compound and downstream effects on protein networks.
MetabolomicsMetabolites; the complete set of small-molecule metabolites. nih.govDynamic changes in metabolic pathways. nih.govUnderstanding the metabolic fate of this compound and its impact on cellular metabolism.

Development of High-Throughput Screening Assays for Picene (B1221364) Analogues

The discovery of new bioactive molecules is often accelerated by high-throughput screening (HTS), a process that allows for the rapid testing of large libraries of compounds for a specific biological activity. nih.govmdpi.com Developing HTS assays for picene analogues is a key future direction for efficiently exploring the therapeutic potential of this chemical scaffold.

An HTS campaign involves screening libraries of small molecules in multi-well plates to identify "hits"—compounds that produce a desired phenotype or activity. nih.gov These assays can be target-based (measuring the effect on a specific protein) or cell-based (measuring a cellular response). mdpi.com Given the structural complexity of natural products, HTS can be challenging, but advances in automation and detection technologies have made it a powerful tool in natural product drug discovery. nih.govmdpi.com

For picene analogues, HTS could be used to:

Screen for inhibitors of specific enzymes.

Identify compounds that disrupt protein-protein interactions.

Discover molecules with antibacterial or antifungal properties. mdpi.com

Computational methods are also playing an increasingly important role, with virtual HTS campaigns using machine learning models to screen billions of "make-on-demand" compounds, vastly expanding the chemical space that can be explored. researchgate.net

Table 4: Key Steps in a High-Throughput Screening (HTS) Campaign

StepDescriptionConsiderations for Picene Analogues
Assay DevelopmentDesigning a robust, sensitive, and reproducible assay suitable for automation.The assay must be compatible with the physicochemical properties of the picene scaffold (e.g., solubility).
Library SelectionChoosing or creating a library of compounds to screen. This could be a diverse synthetic library or a focused library of picene analogues.A library of picene derivatives with varied substitutions would be ideal to establish structure-activity relationships.
Automated ScreeningUsing robotic systems to perform the assay on thousands of compounds per day. nih.govMiniaturization of the assay (e.g., to 384- or 1536-well plates) to conserve reagents and compounds.
Hit Identification & ConfirmationAnalyzing the screening data to identify active compounds ("hits") and re-testing them to confirm activity.Hits would be validated and checked for non-specific activity or assay interference.
Hit-to-Lead OptimizationChemically modifying the confirmed hits to improve their potency, selectivity, and drug-like properties.Synthesizing new analogues of the initial picene hit to develop a lead candidate.

Potential for Applications in Materials Science and Optoelectronics (excluding specific material properties)

Beyond biology, the unique polycyclic aromatic hydrocarbon structure of the picene core suggests potential applications in materials science and optoelectronics. okayama-u.ac.jpresearchgate.net Research in this area focuses on creating novel materials with functional optical and electrical properties for use in devices like solar cells, LEDs, and transparent electronics. utwente.nluv.es

Picene itself has been investigated for its semiconductor properties. okayama-u.ac.jp The exploration of this compound and other derivatives could lead to the development of new organic materials. These materials are of interest due to their potential for low-cost fabrication, mechanical flexibility, and tunable properties through chemical synthesis. researchgate.net For example, picene-based thin films have demonstrated photocatalytic activity, such as for hydrogen production from water under light irradiation, indicating a potential role in sustainable energy applications. researchgate.net The field of optoelectronics is continuously seeking new materials, and functionalized picenes represent a class of compounds worth exploring for these next-generation technologies. mdpi.com

Interdisciplinary Collaborations in Natural Product Discovery, Chemical Biology, and Organic Synthesis

Addressing the complex scientific questions surrounding natural products like this compound necessitates interdisciplinary collaboration. nih.gov The journey from a natural source to a potential application is rarely linear and benefits from the combined expertise of various fields. timeshighereducation.com

Natural Product Discovery: Chemists and biologists work together to isolate and identify novel compounds from natural sources like plants, fungi, and bacteria. scirp.org

Organic Synthesis: Synthetic chemists are crucial for confirming the structure of a natural product through total synthesis and for creating analogues with improved properties that are not accessible from the natural source.

Chemical Biology: This field uses chemical tools to study and manipulate biological systems. Chemical biologists can help elucidate the mechanism of action of a compound like this compound by designing probes to identify its cellular targets.

Materials Science: Collaborations with material scientists can help explore non-biological applications of the picene scaffold, leveraging its unique electronic and photophysical properties. okayama-u.ac.jpnih.gov

Effective collaborations, where researchers with complementary expertise share common goals, are often the catalyst for the most impactful scientific breakthroughs. nih.govtimeshighereducation.com Such teamwork is essential to fully realize the potential of complex molecules like this compound.

Q & A

Basic Research Questions

Q. How can I formulate a focused research question for studying Picen-13-ol’s biochemical interactions?

  • Methodological Framework : Use the PICOT framework to structure your question:

  • P (Population/Problem): Define the biological system or molecular target (e.g., enzyme inhibition).
  • I (Intervention): Specify this compound’s application (e.g., dose, delivery method).
  • C (Comparison): Identify controls or alternatives (e.g., solvent-only or structurally analogous compounds).
  • O (Outcome): Quantify measurable endpoints (e.g., binding affinity, catalytic rate changes).
  • T (Time): Optional—include temporal aspects (e.g., incubation periods).
    Example: "In vitro, how does this compound (I) compared to Picen-12-ol (C) affect the catalytic activity of cytochrome P450 (P) over 24 hours (T), as measured by substrate conversion rates (O)?" .
    • Validation : Apply the FINER criteria to ensure feasibility, novelty, and ethical alignment .

Q. What are best practices for synthesizing and characterizing this compound to ensure reproducibility?

  • Experimental Design :

  • Document synthetic protocols (e.g., solvent purity, reaction temperatures) in alignment with IUPAC guidelines .
  • Use orthogonal characterization methods (e.g., NMR, HPLC-MS, X-ray crystallography) to confirm identity and purity .
    • Reproducibility : Include raw data (e.g., chromatograms, spectral peaks) in supplementary materials and reference established procedures for known intermediates .

Q. How should I conduct a literature review to identify gaps in this compound research?

  • Strategy :

  • Use databases like SciFinder and Web of Science with search terms: "this compound AND (synthesis OR metabolism OR toxicity)".
  • Filter results by study type (e.g., in vitro, computational) and prioritize primary sources .
    • Critical Analysis : Compare methodologies across studies to highlight inconsistencies (e.g., conflicting solubility data) .

Advanced Research Questions

Q. How can I resolve contradictions in reported physicochemical properties of this compound (e.g., solubility, stability)?

  • Analytical Approach :

  • Perform sensitivity analyses to assess how variables (e.g., pH, temperature) influence measurements.
  • Use triangulation by replicating experiments under conditions from conflicting studies .
    • Data Interpretation : Apply statistical models (e.g., ANOVA) to quantify variability and identify outlier sources .

Q. What strategies are effective for validating this compound’s mechanism of action in complex biological systems?

  • Experimental Design :

  • Combine dose-response assays with knockout/knockdown models (e.g., CRISPR-Cas9) to isolate target effects.
  • Use isotopic labeling (e.g., ¹³C-Picen-13-ol) to track metabolic pathways .
    • Validation : Cross-reference results with computational simulations (e.g., molecular docking) to confirm binding interactions .

Q. How can I design a study to investigate this compound’s off-target effects while maintaining methodological rigor?

  • Framework :

  • Use the PEO (Population, Exposure, Outcome) model:
  • P : Cell lines or animal models with genetic diversity.
  • E : this compound exposure at pharmacologically relevant concentrations.
  • O : High-throughput screening (e.g., transcriptomics, proteomics) for off-target biomarkers .
    • Ethical Compliance : Adhere to institutional guidelines for in vivo studies, including dose-limiting toxicity assessments .

Q. What systematic approaches are recommended for integrating this compound research into interdisciplinary studies (e.g., drug discovery, environmental chemistry)?

  • Workflow :

  • Establish collaborative milestones (e.g., synthetic chemists, biologists) with shared data repositories.
  • Use mixed-methods designs (e.g., quantitative assays + qualitative stakeholder interviews) to address multifaceted research goals .
    • Documentation : Follow Beilstein Journal of Organic Chemistry standards for clarity in methods and data presentation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.